
6-ethyl-1H-indole
Overview
Description
6-ethyl-1H-indole is a useful research compound. Its molecular formula is C10H11N and its molecular weight is 145.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, such as 6-ethylindole, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with multiple receptors, contributing to their broad-spectrum biological activities
Pharmacokinetics
Indole derivatives are known to bind with high affinity to multiple receptors, which suggests they may have good bioavailability .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It is known that indole is widely distributed in the natural environment and can be synthesized by various bacteria . As an intercellular signaling molecule, indole regulates numerous aspects of bacterial physiology, including spore formation, plasmid stability, drug resistance, biofilm formation, and virulence .
Biological Activity
6-Ethyl-1H-indole, a derivative of indole, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of Indole Derivatives
Indoles are a class of compounds known for their structural versatility and biological significance. The indole scaffold is prevalent in many natural products and synthetic drugs, exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Indole derivatives often act as reversible inhibitors of enzymes, which can lead to significant biochemical changes within cells .
- Receptor Binding : They exhibit high affinity for multiple receptors, influencing pathways related to inflammation and cancer progression .
- Cellular Effects : Research indicates that these compounds can induce cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest .
Biological Activities
The following table summarizes the key biological activities associated with this compound and its derivatives:
Case Studies
-
Cytotoxicity in Leukemia Cells :
A study evaluated the cytotoxic effects of various indole derivatives on leukemia cell lines using the MTT assay. The results indicated that this compound significantly inhibited cell growth in K562 and EoL-1 cells, showcasing its potential as an anticancer agent . -
Anti-inflammatory Effects :
In another investigation, the compound was tested for its ability to modulate inflammatory responses. The results revealed a notable decrease in pro-inflammatory cytokines when treated with this compound, suggesting its utility in inflammatory diseases . -
Antiviral Activity :
Research highlighted the antiviral properties of indole derivatives, including this compound, against Huh-7.5 cells infected with hepatitis C virus (HCV). The compound demonstrated significant inhibition of viral replication .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-ethyl-1H-indole, and how can reaction yields be optimized?
- Methodology : A common approach involves Sonogashira coupling or alkylation of indole precursors. For example, 3-(2-azidoethyl)-5-fluoro-1H-indole can undergo Cu(I)-catalyzed cyclization with alkynes in PEG-400/DMF solvent systems (12–24 hours, room temperature). Yield optimization may involve adjusting catalyst loading (e.g., CuI), solvent polarity, or temperature gradients . Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical. Monitoring via TLC and characterizing intermediates with H/C NMR ensures structural fidelity.
Q. How can researchers validate the purity and structural identity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze H NMR for ethyl group signals (δ ~1.2–1.4 ppm for CH, δ ~2.5–2.7 ppm for CH) and indole NH (δ ~8–11 ppm). Confirm via C NMR for sp carbons (C-2/C-3: δ ~120–140 ppm) .
- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to match the molecular ion peak with the theoretical mass.
- Chromatography : Validate purity via HPLC (≥95% area under the curve) or TLC (R consistency).
Q. What crystallographic tools are suitable for resolving the crystal structure of this compound?
- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement). For structure solution, use OLEX2’s graphical interface to integrate SHELXD/SHELXE pipelines. Address twinning or disorder via SHELXL’s TWIN/BASF commands .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?
- Methodology : Perform DFT calculations (e.g., Gaussian or ORCA) to map electrostatic potential surfaces, identifying electron-rich sites (C-3, C-5). Compare with experimental results (e.g., nitration or halogenation regioselectivity). Validate via F NMR if fluorine substituents are introduced .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodology :
- Data Cross-Validation : Reconcile NMR chemical shifts with SCXRD bond lengths/angles. For example, NH tautomerism in indoles may cause discrepancies.
- Refinement Tweaks : In SHELXL, adjust hydrogen atom positions (HFIX or DFIX commands) or apply restraints for disordered ethyl groups .
- Dynamic Effects : Use variable-temperature NMR to probe conformational flexibility impacting crystallographic snapshots.
Q. How can researchers design assays to evaluate the biological activity of this compound derivatives?
- Methodology :
- In Vitro Screening : Test antimicrobial activity via microdilution assays (MIC values against Gram+/Gram– strains). For anticancer potential, use MTT assays on cell lines (e.g., HeLa, MCF-7).
- Mechanistic Studies : Employ molecular docking (AutoDock Vina) to predict binding to targets like COX-2 or kinase enzymes. Validate via SPR or ITC for binding affinity .
Q. What experimental designs mitigate challenges in scaling up this compound synthesis for collaborative studies?
- Methodology :
- Process Optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., solvent volume, catalyst recycling).
- Batch vs. Flow Chemistry : Compare yields in batch reactors vs. continuous flow systems for improved heat/mass transfer.
- Reproducibility : Document protocols per FAIR principles; share raw NMR/SCXRD data via repositories like Zenodo .
Q. Methodological Frameworks
Q. How should researchers formulate hypotheses and design controls for studies on this compound’s mechanism of action?
- Methodology :
- Hypothesis : “The ethyl group enhances lipophilicity, improving membrane permeability in bioassays.”
- Controls : Include unsubstituted indole and 6-methyl analogs. Use logP measurements (HPLC) and cell uptake assays (fluorescence tagging).
- Statistical Design : Apply ANOVA to compare bioactivity across derivatives; use p < 0.05 thresholds .
Q. What steps ensure ethical and rigorous reporting of this compound research?
- Methodology :
- Data Transparency : Archive spectra, crystal structures (CCDC), and raw assay data in public repositories.
- Citation Standards : Cite SHELX versions and software tools (e.g., OLEX2 v1.5) per IUCr guidelines .
- Reproducibility : Follow COSHH protocols for synthetic steps and include detailed SI (supplemental information) .
Q. Tables for Reference
Table 1 : Key Spectral Signatures of this compound
Technique | Key Signals | Reference |
---|---|---|
H NMR | δ 1.25 (t, CH3), 2.55 (q, CH2) | |
C NMR | δ 14.1 (CH3), 28.5 (CH2), 120–140 | |
HRMS | m/z 159.1045 [M+H] |
Table 2 : Recommended Software for Structural Analysis
Task | Tool | Application |
---|---|---|
Structure Solution | OLEX2 | Integrates SHELXD/SHELXE pipelines |
Refinement | SHELXL | Handles disorder, H-atom placement |
Visualization | Mercury | Analyzes packing diagrams, H-bonding |
Properties
IUPAC Name |
6-ethyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAHUZMFMIIFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592866 | |
Record name | 6-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4765-24-6 | |
Record name | 6-Ethyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70592866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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